(3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate

Catalog No.
S14270992
CAS No.
M.F
C6H11BrO4S
M. Wt
259.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonat...

Product Name

(3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate

IUPAC Name

[3-(bromomethyl)oxetan-3-yl]methyl methanesulfonate

Molecular Formula

C6H11BrO4S

Molecular Weight

259.12 g/mol

InChI

InChI=1S/C6H11BrO4S/c1-12(8,9)11-5-6(2-7)3-10-4-6/h2-5H2,1H3

InChI Key

TYQIOEVNTKGBKZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1(COC1)CBr

The compound (3-(Bromomethyl)oxetan-3-yl)methyl methanesulfonate is an organic chemical with the molecular formula C5H9BrO2C_5H_9BrO_2 and a molecular weight of approximately 181.03 g/mol. It is recognized by its CAS number 22633-44-9. Structurally, it features a bromomethyl group attached to an oxetane ring, which is a four-membered cyclic ether. This compound is characterized by its unique properties, including a boiling point of 242.4°C and a density of 1.598 g/cm³ . Its synthesis and manipulation are significant in organic chemistry, particularly in the development of pharmaceuticals and other chemical intermediates.

Typical of alkyl halides and sulfonates. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new functional groups.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination to produce alkenes.
  • Ring-opening Reactions: The oxetane ring can be opened under nucleophilic attack, leading to the formation of larger cyclic or acyclic structures.

These reactions highlight the compound's utility in synthetic organic chemistry.

Synthesis of (3-(Bromomethyl)oxetan-3-yl)methyl methanesulfonate can be achieved through several methods:

  • Bromination of Oxetane Derivatives: Starting from oxetane derivatives, bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Alkylation Reactions: The introduction of the methanesulfonate group can occur via alkylation with methanesulfonyl chloride in the presence of a base.
  • Multi-step Synthesis: A combination of oxidation and substitution reactions can also yield this compound from simpler precursors.

These methods emphasize the versatility and strategic planning required in synthetic organic chemistry.

(3-(Bromomethyl)oxetan-3-yl)methyl methanesulfonate is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex molecules, including:

  • Pharmaceuticals: It serves as a building block for various drug candidates.
  • Chemical Research: Utilized in laboratories for developing new synthetic methodologies.

The compound's unique structure allows for diverse applications across different chemical fields.

Interaction studies involving (3-(Bromomethyl)oxetan-3-yl)methyl methanesulfonate focus on its reactivity with various nucleophiles. These studies often explore:

  • Reactivity Profiles: Understanding how different nucleophiles interact with the bromine atom or the sulfonate group.
  • Mechanistic Pathways: Investigating the mechanisms behind nucleophilic substitutions and eliminations involving this compound.

Such studies are crucial for predicting its behavior in biological systems and enhancing its utility in drug design.

Several compounds share structural similarities with (3-(Bromomethyl)oxetan-3-yl)methyl methanesulfonate, each exhibiting unique properties:

Compound NameCAS NumberSimilarity IndexKey Features
3-Bromomethyl-3-methyloxetane78385-26-90.95Contains a methyl group instead of a hydroxymethyl group
3-Bromo-2,2-bis(bromomethyl)propanol1522-92-50.71Features multiple bromomethyl groups
3-(Bromomethyl)tetrahydrofuran165253-29-20.65A tetrahydrofuran derivative with bromine

These comparisons highlight the uniqueness of (3-(Bromomethyl)oxetan-3-yl)methyl methanesulfonate due to its specific oxetane structure combined with the bromomethyl and methanesulfonate functionalities, making it particularly useful for targeted synthetic applications in organic chemistry .

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Exact Mass

257.95614 g/mol

Monoisotopic Mass

257.95614 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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